
7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid: is a chemical compound with the molecular formula C21H16O5 and a molecular weight of 348.35 g/mol . This compound is known for its unique structure, which includes a benzodioxole ring substituted with methoxy and carboxylic acid groups. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,2-diphenyl-1,3-benzodioxole with methoxy-substituted benzaldehyde, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, or anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. It may be involved in the production of polymers, resins, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
2,2-Diphenyl-1,3-benzodioxole-5-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid: The hydroxy group can alter the compound’s solubility and interaction with biological targets.
7-Methoxy-2,2-diphenyl-1,3-benzodioxole-4-carboxylic acid: The position of the carboxylic acid group can influence the compound’s chemical properties and reactivity.
Uniqueness: 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-24-17-12-14(20(22)23)13-18-19(17)26-21(25-18,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIAHEOCAUKJPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
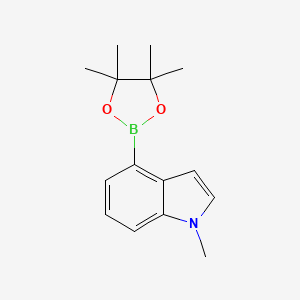
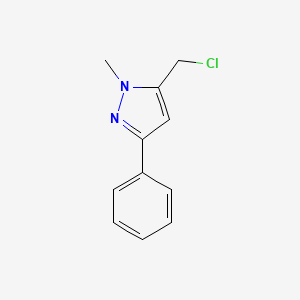
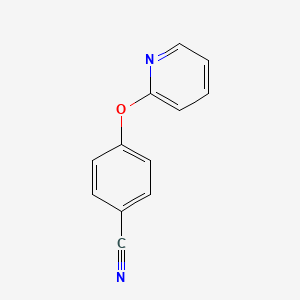


![{2-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1320491.png)
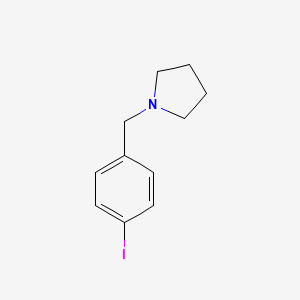

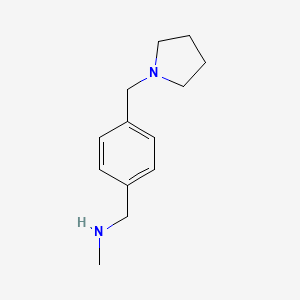
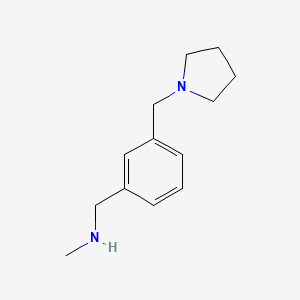
![[2-Morpholino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1320497.png)
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)
![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)
![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)
